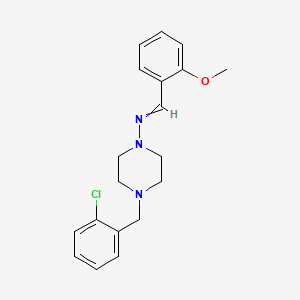

![molecular formula C16H15N3O2S B5507484 2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide

説明

The compound "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide" pertains to a class of chemicals known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These substances are often studied for their chemical and physical properties, as well as their synthesis and molecular structure.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes including condensation, cyclization, and functional group transformations. For instance, compounds like N-{[(4-bromophenyl)amino]carbonothioyl}benzamide are synthesized and characterized using techniques such as IR, H and C-NMR, and mass spectrometry, indicating a complex synthesis pathway involving multiple stages and characterization methods (Saeed, Rashid, Bhatti, & Jones, 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single crystal X-ray diffraction data. These compounds typically exhibit significant molecular structures with strong intramolecular hydrogen bonds, indicating a stable molecular configuration. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide crystallizes in a specific monoclinic space group with defined unit cell dimensions, demonstrating the importance of molecular structure analysis in understanding the compound's properties and reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Compounds in this category react with various reagents and under different conditions to produce a range of products. For example, the reaction of 2-aminobenzohydrazides with Schiff bases leads to the formation of different chemical structures, showcasing the compound's reactivity and versatility in chemical reactions (P. Reddy, C. K. Reddy, & P. Reddy, 1986).

科学的研究の応用

Green Chemistry Synthesis

Benzothiazoles, which are structurally related to "2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide," have been recognized for their pharmaceutical and biological activities. Advances in green chemistry approaches for synthesizing benzothiazole compounds involve environmentally friendly methods, utilizing raw materials like carbon dioxide (CO2) and minimizing hazardous substances in the synthesis process. This approach not only contributes to sustainable chemistry practices but also opens new avenues for synthesizing compounds with potential biological applications (Gao et al., 2020).

Anticancer Research

Compounds similar to "this compound" have shown promise in anticancer research. For instance, derivatives of benzothiazoles, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been evaluated for their potent antitumor properties both in vitro and in vivo. These compounds are known to induce cytochrome P450 1A1, leading to the formation of active metabolites that contribute to their antitumor efficacy. Amino acid conjugation has been used to improve the solubility and pharmacokinetic properties of these compounds, making them suitable for clinical evaluation (Bradshaw et al., 2002).

Synthetic Methodologies

Innovative synthetic methodologies for benzothiazoles and related compounds have been developed, including palladium-catalysed carbonylation and electrochemical intramolecular dehydrogenative C–S bond formation. These methods offer efficient routes for synthesizing various benzothiazole derivatives, potentially leading to new therapeutic agents with improved biological activities (Ács et al., 2006); (Wang et al., 2017).

特性

IUPAC Name |

2-[(4-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-8-11(9-7-10)15(21)19-16(22)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWFIXNKFGYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507410.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)

![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)

![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)

![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![(4S)-3-{2-[(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5507524.png)